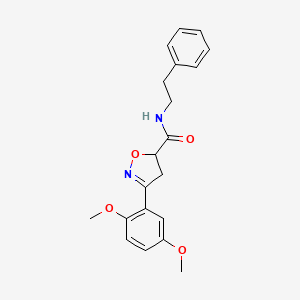![molecular formula C17H14ClNO4 B4615167 8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)
8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds has been explored using various techniques. Solvent-free conditions have been utilized for the synthesis of novel compounds in this category, demonstrating a range of yields from 75.7% to 83.5% using materials like 3,4-(methylenedioxy)aniline, 2,2-dimethyl-1,3-dioxane-4,6-dione, and aldehydes through one-pot methods (Wu Xiao-xi, 2015). Additionally, ultrasound-accelerated, catalyst-free, and solvent-free synthesis methods have also been employed, highlighting the efficiency and environmental friendliness of these approaches (D. Azarifar & D. Sheikh, 2012).
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using techniques such as 1H NMR, FT-IR, ESI-MS, and elemental analysis, providing a comprehensive understanding of their chemical makeup. These analyses confirm the successful synthesis of the target compounds and provide a basis for further investigation into their properties and potential applications.
Chemical Reactions and Properties
The chemical reactions involving these compounds have been explored in various studies, including their synthesis through one-pot methods and multi-component reactions. For instance, eco-compatible methods using green catalysts like TiO2 nanoparticles have been developed for the synthesis of these compounds, showcasing the potential for environmentally friendly chemical processes (Diksha Bhardwaj et al., 2019).
Applications De Recherche Scientifique
Design and Synthesis of Multifunctional Molecules
Research has demonstrated the utility of structurally similar compounds in the design and synthesis of multifunctional molecules with potential therapeutic applications. For instance, the design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones have been reported. These inhibitors combine antioxidant activity with the ability to combat diabetic complications, highlighting the compound's structural relevance in creating multifunctional therapeutic agents (Qin et al., 2015).
Antimicrobial Activity
Compounds with a similar structural framework have shown promising antimicrobial activities. A series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents have been synthesized and evaluated for their antibacterial efficacy against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).
Novel Quinoline Derivatives Synthesis
The compound also serves as a synthon in the preparation of novel quinoline derivatives, demonstrating its value in organic synthesis. The versatility of similar compounds in generating otherwise difficult-to-obtain quinolin-5-ones through nucleophilic reactions emphasizes the compound's utility in expanding the chemical space of quinoline derivatives (Kim, 1981).
Solvent-free Synthesis
The compound is relevant in the context of green chemistry, as demonstrated by the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This approach underlines the potential of using such compounds in eco-friendly synthetic methodologies (Wu Xiao-xi, 2015).
Eco-Compatible Synthesis
Further emphasizing the compound's role in green chemistry, an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 has been described. This method highlights the compound's applicability in sustainable and environmentally friendly chemical syntheses (Bhardwaj et al., 2019).
Propriétés
IUPAC Name |
8-(3-chloro-4-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-14-3-2-9(4-12(14)18)10-6-17(20)19-13-7-16-15(5-11(10)13)22-8-23-16/h2-5,7,10H,6,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUCLAHMFNQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)
![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)
![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)
![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)
![methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)
![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)